2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Pharmaceutical Intermediates Antiplatelet Agents Synthetic Methodology

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS 204205-33-4) is a halogenated aryl ketone building block characterized by a molecular formula of C₁₁H₁₀BrFO and a molecular weight of 257.10 g/mol. It is predominantly utilized as a critical synthetic intermediate in the pharmaceutical industry.

Molecular Formula C11H10BrFO
Molecular Weight 257.1 g/mol
CAS No. 204205-33-4
Cat. No. B107352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone
CAS204205-33-4
Synonyms2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone; 
Molecular FormulaC11H10BrFO
Molecular Weight257.1 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C(C2=CC=CC=C2F)Br
InChIInChI=1S/C11H10BrFO/c12-10(11(14)7-5-6-7)8-3-1-2-4-9(8)13/h1-4,7,10H,5-6H2
InChIKeyLMCZCCDXOZGIND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS 204205-33-4): Procurement Data Sheet for a Key Prasugrel and GPR119 Agonist Intermediate


2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS 204205-33-4) is a halogenated aryl ketone building block characterized by a molecular formula of C₁₁H₁₀BrFO and a molecular weight of 257.10 g/mol [1]. It is predominantly utilized as a critical synthetic intermediate in the pharmaceutical industry . Its structural features include an α-bromo substituent and a 2-fluorophenyl group on an ethanone backbone, which confer specific reactivity profiles essential for constructing more complex molecular architectures in medicinal chemistry [2].

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone Procurement Rationale: Why Structural Analogs Are Not Interchangeable in Key Syntheses


The critical differentiation of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS 204205-33-4) lies in its specific α-bromo substitution pattern and unique combination of aryl and cyclopropyl groups, which cannot be replicated by generic or closely related analogs. For instance, its direct precursor, 1-cyclopropyl-2-(2-fluorophenyl)ethanone (CAS 150322-73-9), lacks the α-bromo group essential for key nucleophilic substitution reactions, rendering it unsuitable for many downstream applications [1]. Similarly, other α-haloketones with different aryl or cyclopropyl substituents would produce entirely different molecular skeletons, failing to deliver the specific pharmacophore required in applications such as the synthesis of the antiplatelet drug Prasugrel or novel GPR119 agonists [2]. The quantitative evidence below substantiates why generic substitution fails and why this specific compound is the requisite choice for these defined research and industrial pathways.

Quantitative Performance of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS 204205-33-4) as a Synthetic Intermediate


Synthetic Utility in Prasugrel Intermediate Preparation: A Key Synthetic Step

A patented process for the preparation of Prasugrel hydrobromide utilizes 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (III) as the key intermediate formed via bromination of compound (II), 1-cyclopropyl-2-(2-fluorophenyl)ethanone [1]. This specific bromination step is essential for introducing the necessary α-bromo ketone functionality, which is absent in the precursor (II) [2]. The method employs a hydrobromic acid/hydrogen peroxide system in an organic solvent, demonstrating a clear, scalable path from the comparator molecule (II) to the target compound.

Pharmaceutical Intermediates Antiplatelet Agents Synthetic Methodology

Utility in Thiazole and Bis-Thiazole Synthesis: Excellent Yields in One-Pot Reactions

In a one-pot, three-component reaction with alkylisothiocyanates and aryl amines, 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone acts as the exclusive α-haloketone source to generate novel fluorine-containing thiazole derivatives [1]. The method, catalyzed by poly-4-vinyl pyridine, proceeds at room temperature and yields a specific class of 4-cyclopropyl-5-(2′-fluorophenyl)-thiazoles.

Organic Synthesis Heterocyclic Chemistry Antimicrobial Research

Synthesis of Potent Antioxidant 2,3-Dihydrothiazole Derivatives

This compound serves as the specific α-haloketone building block in a semi-Hantzsch cyclization with thiosemicarbazones to produce a series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles [1]. The resulting products demonstrated notable antioxidant activity, with specific derivatives (5c and 5g) showing lower IC50 values in ABTS assays compared to the standard ascorbic acid [2].

Antioxidant Synthesis Medicinal Chemistry Heterocyclic Scaffolds

Recommended Applications for 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS 204205-33-4) Based on Evidence


Synthesis of Prasugrel and Related Antiplatelet APIs

Use as a critical intermediate in the validated synthetic pathway for Prasugrel hydrobromide, as detailed in patent literature [1]. Its specific α-bromo functionality is mandatory for this route and cannot be substituted by the non-brominated analog 1-cyclopropyl-2-(2-fluorophenyl)ethanone [2].

Construction of Novel Thiazole-Based Heterocyclic Libraries

Employ as the α-haloketone component in one-pot, three-component reactions with isothiocyanates and amines to efficiently generate diverse libraries of 4-cyclopropyl-5-(2′-fluorophenyl)-thiazole derivatives with reported yields of 82-96% [3].

Synthesis of Antioxidant 2,3-Dihydrothiazole Scaffolds

Utilize in semi-Hantzsch cyclizations with thiosemicarbazones to construct 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, a class of compounds shown to possess antioxidant activity superior to ascorbic acid in ABTS assays [4].

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